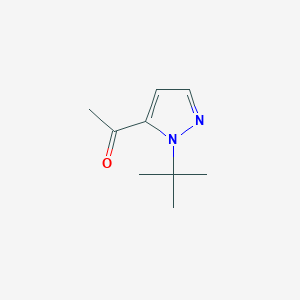

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-tert-butylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(12)8-5-6-10-11(8)9(2,3)4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIWLESJJCZTKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=NN1C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of tert-butylhydrazine with an appropriate ketone or aldehyde. One common method involves the condensation of tert-butylhydrazine with acetylacetone under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound .

Comparison with Similar Compounds

Key Observations :

- The tert-butyl group is a common feature, but its position varies (1-, 3-, or benzyl-attached).

Physical and Chemical Properties

Limited data on physical properties are available, but molecular features can be inferred:

Notes:

- The tert-butyl group increases hydrophobicity, reducing water solubility.

- Ethanone and sulfonyl groups enhance polarity compared to ester or benzyl derivatives.

Biological Activity

1-(1-tert-butyl-1H-pyrazol-5-yl)ethan-1-one is a pyrazole derivative characterized by a tert-butyl group attached to the pyrazole ring and an ethanone moiety. This compound, with the molecular formula C9H14N2O, has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound may confer distinct chemical and biological properties, making it a valuable candidate for further research.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes and receptors. For instance, pyrazole compounds have been shown to inhibit cyclooxygenases (COXs), which are critical in the inflammatory process. Additionally, they may modulate pathways involved in cancer progression by inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activities. In studies involving various bacterial strains, this compound demonstrated notable efficacy against pathogens like E. coli and S. aureus. These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. It has been reported that pyrazole derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. For example, compounds similar to this compound have shown comparable effects to established anti-inflammatory drugs like indomethacin in reducing carrageenan-induced edema in animal models .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been investigated for their ability to inhibit tumor cell growth and induce apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(5-(tert-butyl)-1H-pyrazol-3-yl)ethan-1-one | Structure | Antimicrobial, anti-inflammatory |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Structure | Anticancer, analgesic |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | Structure | Antimicrobial, anti-tubercular |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Argade et al., various pyrazole derivatives were synthesized and tested against E. coli and S. aureus. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, highlighting the importance of the aliphatic amide pharmacophore in enhancing antimicrobial efficacy .

Case Study 2: Anti-inflammatory Effects

Burguete et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using animal models. The study found that specific modifications in the pyrazole structure led to enhanced inhibition of inflammatory responses comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.